molecular formula C23H17N3O B2799699 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol CAS No. 132377-90-3

1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol

Cat. No.: B2799699
CAS No.: 132377-90-3
M. Wt: 351.409
InChI Key: LIODSMBZOBJAEC-UHFFFAOYSA-N
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Description

1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol is a complex organic compound with the molecular formula C23H17N3O. It is known for its unique structural features, which include a benzotriazole moiety linked to a naphthalen-2-ol group via a phenylmethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol typically involves the reaction of benzotriazole with naphthalen-2-ol in the presence of a suitable base. One common method involves the use of a Mannich-type reaction, where benzotriazole is reacted with formaldehyde and naphthalen-2-ol under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, influencing their function. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

  • Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
  • 1-(1H-Benzotriazol-1-yl)-2-(phenylmethyl)benzene
  • 1-(1H-Benzotriazol-1-yl)-3-(phenylmethyl)benzene

Uniqueness: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol stands out due to its unique combination of a benzotriazole moiety and a naphthalen-2-ol group. This structural feature imparts distinct physicochemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research .

Properties

IUPAC Name

1-[benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c27-21-15-14-16-8-4-5-11-18(16)22(21)23(17-9-2-1-3-10-17)26-20-13-7-6-12-19(20)24-25-26/h1-15,23,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIODSMBZOBJAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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